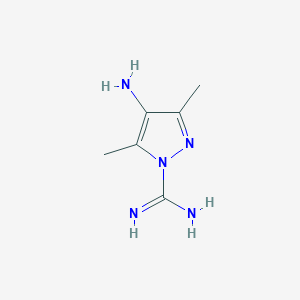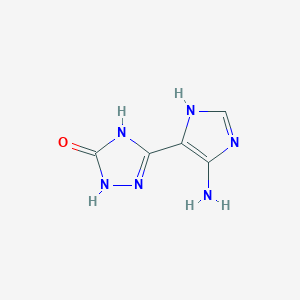
5-(4-Amino-1H-imidazol-5-yl)-1H-1,2,4-triazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Amino-1H-imidazol-5-yl)-1H-1,2,4-triazol-3(2H)-one is a heterocyclic compound that contains both imidazole and triazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Amino-1H-imidazol-5-yl)-1H-1,2,4-triazol-3(2H)-one typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate intermediates under controlled conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, as well as cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Amino-1H-imidazol-5-yl)-1H-1,2,4-triazol-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group and other reactive sites on the molecule can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different imidazole or triazole derivatives, while substitution reactions could introduce various functional groups onto the molecule.
Wissenschaftliche Forschungsanwendungen
5-(4-Amino-1H-imidazol-5-yl)-1H-1,2,4-triazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-(4-Amino-1H-imidazol-5-yl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other heterocyclic molecules with imidazole and triazole rings, such as:
- 4-Amino-1H-imidazole-5-carboxamide
- 1H-1,2,4-Triazole-3-thiol
- 5-Methyl-1H-imidazole-4-carboxamide
Uniqueness
What sets 5-(4-Amino-1H-imidazol-5-yl)-1H-1,2,4-triazol-3(2H)-one apart is its unique combination of functional groups and ring structures, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C5H6N6O |
|---|---|
Molekulargewicht |
166.14 g/mol |
IUPAC-Name |
3-(4-amino-1H-imidazol-5-yl)-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C5H6N6O/c6-3-2(7-1-8-3)4-9-5(12)11-10-4/h1H,6H2,(H,7,8)(H2,9,10,11,12) |
InChI-Schlüssel |
WUAAXIOHKNBLKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C(N1)C2=NNC(=O)N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



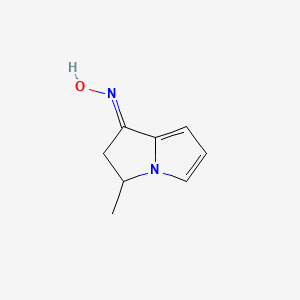
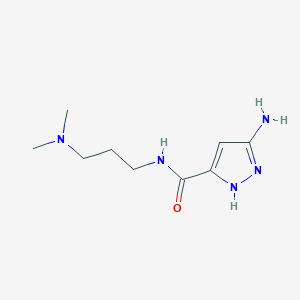
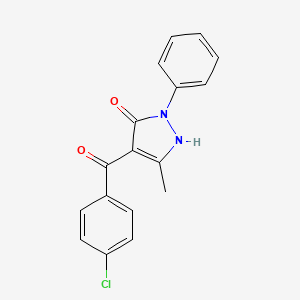
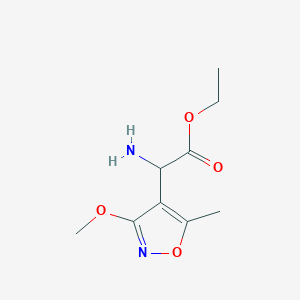
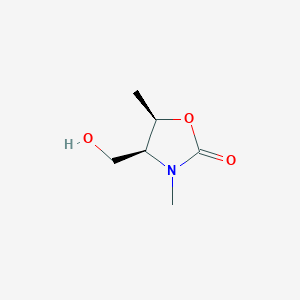
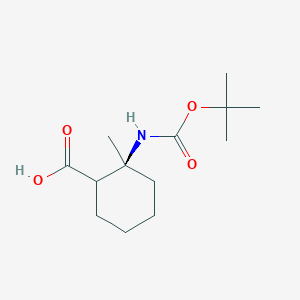
![3',4'-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1'-biphenyl]-4-ol](/img/structure/B12872486.png)

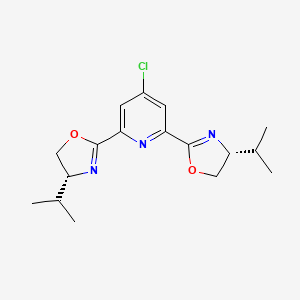

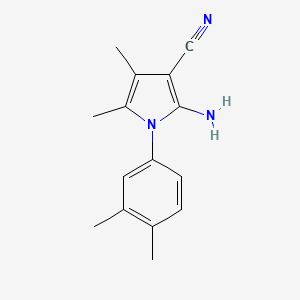
![2-(Chloromethyl)benzo[d]oxazole-4-methanol](/img/structure/B12872516.png)
